Product packaging for 2-Amino-D-tryptophan(Cat. No.:)

2-Amino-D-tryptophan

Cat. No.: B1505625
M. Wt: 219.24 g/mol
InChI Key: MMFFNBUNVIZDKW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-D-tryptophan (CAS 1313054-34-0) is a synthetic D-amino acid and a derivative of D-tryptophan, known for its unique role in biomedical research. Unlike its L-isomer counterpart used in protein biosynthesis, D-isomers like this compound are increasingly investigated for their potential to modulate biological processes and their utility as building blocks in pharmaceutical development . Current research highlights the value of D-tryptophan analogs in several key areas. Studies suggest D-tryptophan can function as an immunomodulatory probiotic substance, influencing intestinal homeostasis and showing potential relevance for allergic diseases . Furthermore, D-tryptophan has demonstrated efficacy in promoting skin wound healing by enhancing extracellular matrix (ECM) remodeling, reducing pro-inflammatory cytokines, and activating key signaling pathways such as JAK2 and MAPK . Its ability to inhibit bacterial biofilm formation is also a significant area of investigation, pointing to its potential in addressing microbial resistance . In drug discovery, D-tryptophan serves as a critical synthetic precursor for various therapeutics, with research exploring its application in cancer therapy, and the treatment of atherosclerosis, osteoporosis, and tuberculosis . As a specialty amino acid, this compound provides researchers with a targeted tool for probing these and other complex biological mechanisms, driving innovation in medicinal chemistry and pharmacology. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B1505625 2-Amino-D-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16)/t8-/m1/s1

InChI Key

MMFFNBUNVIZDKW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)N)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies and Biocatalytic Routes for D Tryptophan

Chemoenzymatic and Enzymatic Synthesis Strategies for D-Tryptophan and its Derivatives

The production of D-tryptophan and its analogs through enzymatic and chemoenzymatic methods offers high stereoselectivity and environmentally benign reaction conditions. These strategies often employ engineered enzymes and cascade reactions to achieve high yields and enantiomeric purity.

The stereoselective synthesis of D-tryptophan is often accomplished using engineered enzymes that exhibit high specificity for the desired enantiomer. Key enzymes in these processes include D-amino acid transaminases (DAATs), L-amino acid deaminases (LAADs), and racemases.

D-amino acid transaminases (DAATs) , particularly those from Bacillus species, are well-studied for their ability to catalyze the asymmetric synthesis of various D-amino acids, including substituted D-tryptophans. mdpi.comresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the reversible transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. mdpi.com For instance, a thermostable DAAT from Bacillus sp. YM-1 has been effectively used in the synthesis of hydrophobic D-amino acids with enantiomeric excess often exceeding 99%. mdpi.comresearchgate.net To enhance their utility, DAATs have been engineered to improve their activity towards specific substrates. For example, a variant of the D-aminotransferase from Bacillus sp. YM-1 was engineered to be active on various D-tryptophan derivatives. nih.gov

L-amino acid deaminases (LAADs) and L-amino acid oxidases (LAAOs) are crucial for converting L-amino acids into their corresponding α-keto acids, which can then be aminated to form D-amino acids. researchgate.netfrontiersin.org LAADs, such as the one from Proteus myxofaciens, are utilized in stereoinversion cascades to deaminate the L-enantiomer, paving the way for the synthesis of the D-enantiomer. nih.govresearchgate.netacs.org

A single-module nonribosomal peptide synthetase (NRPS)-like enzyme, IvoA, has been shown to catalyze the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion. google.com This enzyme can also deracemize a variety of substituted tryptophans, producing the corresponding D-enantiomers in high enantiomeric excess (>99%). google.com

The following table summarizes some engineered enzymes and their applications in D-tryptophan synthesis.

Enzyme/SystemSource OrganismApplicationAchieved Enantiomeric Excess (ee)Reference
D-amino acid transaminase (DAAT)Bacillus sp. YM-1Asymmetric synthesis of substituted D-tryptophans>99% mdpi.comresearchgate.net
L-amino acid deaminase (LAAD)Proteus myxofaciensStereoinversion of L-tryptophan derivativesFrequently >99% nih.govresearchgate.netacs.org
IvoA (NRPS-like enzyme)FungalStereoinversion and deracemization of tryptophan and its analogs>99% google.com
Engineered D-alanine aminotransferase (engDATA)Bacillus sp.Coupled with TrpS and LAAD for one-pot synthesis of D-tryptophan derivatives94% to >99% researchgate.net
Ancestral L-amino acid oxidase (AncLAAO-N4)N/AEnzymatic cascade for converting L-amino acids to D-isomers>99% researchgate.net

One-pot cascade reactions, which involve multiple enzymatic steps in a single reaction vessel, are highly efficient for producing enantiopure D-tryptophan. These cascades can overcome thermodynamic limitations and streamline the synthetic process.

A notable example is a one-pot biocatalytic process that synthesizes D-tryptophans from indoles with yields ranging from 91% to over 99% enantiomeric excess. researchgate.netacs.org This method combines the synthesis of L-tryptophan, catalyzed by tryptophan synthase (TrpS) from Salmonella enterica, with a stereoinversion cascade. The stereoinversion is mediated by an L-amino acid deaminase (LAAD) from Proteus myxofaciens and an engineered D-aminotransferase variant. nih.govresearchgate.netacs.org This system has been successfully applied to the preparative-scale synthesis of a wide array of D-tryptophan derivatives. researchgate.netacs.org

Another approach involves a two-transaminase cascade for the one-pot synthesis of L-phosphinothricin (L-PPT) from a racemic mixture, demonstrating the power of enzymatic cascades in overcoming unfavorable equilibria. researchgate.net Similarly, a three-enzyme system including a transaminase from Haliscomenobacter hydrossis, hydroxyglutarate dehydrogenase, and glucose dehydrogenase has been used for the asymmetric synthesis of D-amino acids with product yields of 95–99% and enantiomeric excess greater than 99%. mdpi.com

These multi-enzyme systems highlight the modularity and efficiency of biocatalytic cascades in producing valuable chiral compounds. frontiersin.org

The substrate scope and enantioselectivity of enzymes are critical factors in the biocatalytic production of D-tryptophan and its derivatives. Directed evolution and protein engineering have been instrumental in expanding the substrate range of enzymes like tryptophan synthase (TrpS). thieme-connect.comacs.org Originally specific for indole (B1671886), TrpS has been engineered to accept a wide variety of substituted indoles and other heterocyclic compounds. thieme-connect.comacs.org

For instance, engineered TrpB catalysts have been developed that accept a broad range of indole analogues, including those with bulky or electron-deficient substituents, which are typically poor substrates for the wild-type enzyme. acs.org This has enabled the synthesis of previously difficult-to-access tryptophan analogues in high yields. acs.org

The enantioselectivity of these biocatalytic systems is generally high. The use of D-specific enzymes like DAATs ensures the production of the desired D-enantiomer with high purity. mdpi.com In cascade reactions involving stereoinversion, the combination of an L-specific enzyme (like LAAD) to degrade the unwanted L-enantiomer and a D-specific enzyme to produce the target D-enantiomer results in high enantiomeric excess. nih.govresearchgate.netacs.org For example, a one-pot system for D-tryptophan derivatives from substituted indoles achieved enantiomeric excess values ranging from 94% to over 99%. researchgate.net

The following table provides examples of the substrate scope for various biocatalytic systems.

Enzyme/SystemSubstratesProductsReference
Engineered TrpBSubstituted indoles (halogenated, electron-deficient)Corresponding Trp analogues acs.org
TrpS/LAAD/engDATA cascadeSubstituted indoles (with electron-donating or -withdrawing groups)D-tryptophan derivatives researchgate.netacs.org
IvoASubstituted tryptophans (with substituents at positions 4, 5, 6, and 7 of the indole ring)D-enantiomers of substituted tryptophans google.com
Flavin-dependent halogenases (e.g., RebH)L-tryptophan and its derivatives (fluoro-, amino-, chloro-, hydroxy-, and methyl-tryptophans)Halogenated tryptophan derivatives mdpi.com

One-Pot Cascade Reactions for Enantiopure D-Tryptophan and Related Structures

Chemical Synthesis Approaches for D-Tryptophan and Analogs

Chemical synthesis provides a versatile alternative to biocatalytic methods for producing D-tryptophan and its analogs, allowing for the incorporation of a wide range of modifications.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure D-tryptophan. This often involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

One prominent method is the Schöllkopf chiral auxiliary approach. researchgate.netnih.govcapes.gov.br In this method, a chiral auxiliary derived from an amino acid like L-valine is used to prepare optically active tryptophan derivatives. researchgate.netnih.govcapes.gov.br For example, the D-isomers of tryptophan, which are required for the synthesis of certain natural products, can be prepared starting from the inexpensive L-valine. researchgate.netnih.gov This technique has been employed in the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. researchgate.netnih.govcapes.gov.br

Another chiral auxiliary-based method is the Strecker amino acid synthesis. rsc.org This approach has been used to synthesize various indole-substituted (S)-tryptophans, with (S)-methylbenzylamine and its derivatives serving as the chiral auxiliary reagents. rsc.org

The Pictet-Spengler reaction is another powerful tool for the asymmetric synthesis of β-carbolines, which are structurally related to tryptophan. nih.govmdpi.com The diastereoselectivity of this reaction can be controlled by the choice of reactants and reaction conditions, using either thermodynamic or kinetic control to favor the desired stereoisomer. nih.govmdpi.com

The design of appropriate precursors and the optimization of reaction conditions are crucial for the successful chemical synthesis of D-tryptophan and its analogs.

In syntheses utilizing palladium-catalyzed heteroannulation, a key precursor is an internal alkyne, which is prepared with high diastereomeric excess via the alkylation of a Schöllkopf chiral auxiliary. researchgate.netnih.govcapes.gov.br This alkyne is then reacted with a substituted o-iodoaniline to form the indole ring of the tryptophan derivative. researchgate.netnih.govcapes.gov.br

For the synthesis of tryptophan analogues with substitutions on the indole ring, the precursor design must accommodate these modifications. For example, in the synthesis of argyrin A analogues, various substituted indoles were used as starting materials. rsc.org The stability of the intermediate 2-(indol-3-yl)acetaldehydes was found to be a critical factor, with electron-donating substituents on the indole ring leading to greater lability. rsc.org

Optimization of reaction conditions is also essential. In the Pictet-Spengler reaction, factors such as the steric bulk of the reactants and the nature of substituents can influence the stereochemical outcome. nih.govmdpi.com Similarly, in the Strecker synthesis, the hydrolysis of the intermediate α-aminonitriles to the final α-amino acids can be challenging and may require indirect routes to avoid decomposition. rsc.org

Asymmetric Synthesis Techniques and Chiral Auxiliary Methods

Derivatization and Functionalization of D-Tryptophan for Research Applications

The unique indole side chain of D-tryptophan offers a versatile scaffold for chemical modification, enabling the synthesis of diverse analogs and their incorporation into larger molecules. These derivatization and functionalization strategies are pivotal in various research applications, from probing biological systems to developing novel therapeutics.

Indole Ring Modifications and Substitutions for D-Tryptophan Analogs

The indole ring of D-tryptophan is a primary target for modification, allowing for the synthesis of analogs with altered electronic, steric, and hydrophobic properties. These modifications are achieved through both chemical and biocatalytic methods, yielding valuable tools for research.

One-pot biocatalytic processes have been developed for the synthesis of a wide array of D-tryptophan derivatives. researchgate.netacs.org These methods can introduce electron-donating or electron-withdrawing substituents at various positions on the indole's benzene (B151609) ring. acs.org For instance, a process coupling tryptophan synthase from Salmonella enterica with a stereoinversion cascade has successfully produced D-tryptophan derivatives with substituents at all benzene-ring positions, achieving high yields (81–99%) and excellent enantiomeric excess (91% to >99%). researchgate.netnih.gov Similarly, the nonribosomal peptide synthetase (NRPS)-like enzyme IvoA can be used as a biocatalyst to generate D-tryptophans with substituents at positions 4, 5, 6, and 7 of the indole ring in high enantiomeric excess (>99%). google.com

Chemical synthesis provides access to analogs that may be challenging to produce biocatalytically. Methods have been established for creating 2-substituted D-tryptophan analogs, such as 2-halo- and 2-methyl-D-tryptophan. acs.org Another approach involves creating constrained analogs, like 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid derivatives, through Diels–Alder reactions to restrict the conformational flexibility of the amino acid. nih.gov Alkylation at the indole nitrogen (N1 position) has also been explored, leading to the synthesis of 1-alkyl-D-tryptophan analogs. nih.gov

Furthermore, specific functional groups can be introduced to modulate the properties of D-tryptophan for specific research applications. N-tert-prenylation of the indole ring has been achieved using palladium(II)-mediated C-H functionalization, creating building blocks for peptide synthesis. rsc.org To enhance hydrophobicity, trifluoromethylthiolation of tryptophan derivatives has been developed, which can be a valuable strategy for fine-tuning peptide-protein interactions. acs.org

The research applications of these analogs are diverse. For example, various D-tryptophan analogs with modifications on the indole ring, such as 7-methyl-D-tryptophan, have been used to study their effects on the repression and derepression of the Escherichia coli tryptophan (trp) operon. capes.gov.br

Table 1: Examples of Synthesized D-Tryptophan Analogs with Indole Ring Modifications

Analog Synthetic Method Key Reagents/Enzymes Application Area Reference
Substituted D-Tryptophans (Positions 4, 5, 6, 7) Biocatalytic deracemization IvoA (nonribosomal peptide synthetase) Pharmaceutical building blocks google.com
2-Halo-D-tryptophan (e.g., 2-Bromo-D-Trp) Chemical Synthesis Radical halogenation (NBS), Boc protection Peptidic receptor antagonists acs.org
2-Methyl-D-tryptophan Chemical Synthesis 2-Methylindole, Zinc triflate Peptidic receptor antagonists acs.org
1-Ethyl-D-tryptophan Chemical Synthesis N-Boc protection, Alkyl bromide, Trifluoroacetic acid Potential antitumor agents nih.gov
N-tert-prenyl-D-tryptophan Chemical Synthesis Pd(OAc)₂, 2-methyl-2-butene, Cu(OAc)₂ Peptide synthesis rsc.org
CF₃S-Tryptophan Chemical Synthesis Trifluoromethylthiolating agent (ArNHSCF₃), BF₃·OEt₂ Enhancing peptide hydrophobicity acs.org
Substituted D-Tryptophans One-pot biocatalysis Tryptophan synthase, L-amino acid deaminase, Engineered D-aminotransferase Pharmaceutical precursors researchgate.netacs.org

Peptide Incorporation and Bioconjugation Strategies Involving D-Tryptophan Residues

The incorporation of D-tryptophan and its analogs into peptides is a key strategy for enhancing peptide stability, modulating biological activity, and creating novel biomaterials. D-tryptophan's presence can confer resistance to enzymatic degradation and influence peptide conformation and binding affinity. nih.gov

D-tryptophan analogs with modified indole rings are often incorporated into peptides to probe or enhance their function. For example, 2-halo- and 2-methyl-D-tryptophan have been introduced into both cyclic and linear peptides to create potent endothelin (ET) receptor antagonists with varying selectivity for ETA and ETB receptor subtypes. acs.org The incorporation of trifluoromethylthiolated tryptophan (CF₃S-Trp) into peptides serves as a strategy to rationally tune hydrophobic peptide-protein interactions. acs.org

Late-stage modification of tryptophan residues within a peptide sequence is a powerful tool for functionalization. rsc.org This approach avoids the often complex synthesis of individual amino acid building blocks. An organocatalytic method using Morita–Baylis–Hillman (MBH) carbonates allows for the allylation of the tryptophan indole N1 position under mild conditions, both in solution and on solid-phase. rsc.org This enables the conjugation of various molecules, such as fluorophores and saccharides, to the peptide. rsc.org Engineered tryptophan halogenase enzymes can also be used for the late-stage, site-specific halogenation of C-terminal tryptophan residues in peptides. mdpi.com

Bioconjugation techniques that selectively target tryptophan residues are of great interest for creating modified proteins and peptides with novel functions. chemrxiv.orgresearchgate.net Because the tryptophan indole ring has relatively weak nucleophilicity under physiological conditions, specialized methods have been developed. researchgate.net A redox-based strategy, termed Tryptophan Chemical Ligation by Cyclization (Trp-CLiC), uses N-sulfonyloxaziridines for the rapid and selective functionalization of tryptophan residues in peptides and even whole proteomes. nih.gov Electrochemical methods have also emerged as a clean and effective way to achieve tryptophan-selective bioconjugation. chemrxiv.org These techniques can promote the modification of tryptophan residues with moieties like thiophenols, enabling the creation of novel diagnostic and therapeutic agents. nih.gov

The significance of D-tryptophan itself within a peptide has been highlighted in studies of natural products. In the Conus peptide contryphan-Ar1131, the presence of D-tryptophan, as opposed to L-tryptophan, accelerates the formation of disulfide bonds during oxidative folding and enhances binding affinity to trypsin. nih.gov This demonstrates the profound structural and functional impact of D-amino acid incorporation.

Table 2: Research Applications of D-Tryptophan in Peptides and Bioconjugation

Application Strategy Key Features Resulting Molecule/Effect Reference
Receptor Antagonism Incorporation of 2-substituted D-Trp analogs Introduction of 2-halo- and 2-methyl-D-Trp into peptides. Potent and selective endothelin receptor antagonists. acs.org
Modulating Peptide Folding Incorporation of D-Trp Comparison of L-Trp vs. D-Trp in contryphan-Ar1131. D-Trp accelerates oxidative folding and increases binding affinity. nih.gov
Late-Stage Functionalization Organocatalyzed Allylation Tertiary amine catalysis with MBH carbonates targets Trp indole N1. Conjugation of fluorophores, lipids, saccharides to peptides. rsc.org
Selective Bioconjugation Redox-Based Ligation (Trp-CLiC) N-sulfonyloxaziridines as oxidative cyclization reagents. Rapid and selective functionalization of Trp in peptides and proteins. nih.gov
Selective Bioconjugation Electrochemical Modification Graphite felt electrode promotes reaction with thiophenols. Selective labeling of Trp residues in peptides like lanreotide. nih.gov
Late-Stage Halogenation Enzymatic Halogenation Engineered tryptophan halogenases target C-terminal Trp. Regiospecific chlorination and bromination of peptides. mdpi.com
Tuning Hydrophobicity Incorporation of CF₃S-Trp Fmoc-protected CF₃S-Trp used in solid-phase peptide synthesis. Enhanced local hydrophobicity of peptides. acs.org

Biochemical Roles and Mechanistic Insights of D Tryptophan

Involvement of D-Tryptophan in Microbial Metabolism and Biosynthetic Pathways

D-tryptophan is not only a target for enzymatic synthesis but also a natural product of microbial metabolism, playing significant roles in microbial communities, including the regulation of complex behaviors like biofilm formation. frontiersin.org

D-tryptophan is recognized as a secondary metabolite produced by various microbes. frontiersin.org It is synthesized by gut bacteria and acts as a bioactive molecule with potential immunomodulatory effects. frontiersin.orgresearchgate.net As a product of the gut microbiota, D-tryptophan can influence host physiology, contributing to the regulation of intestinal homeostasis and modulating immune responses related to conditions like allergic airway diseases. frontiersin.orgmdpi.commdpi.com The presence of D-amino acids, including D-tryptophan, in the gut microbiome highlights their role as signaling molecules in the complex crosstalk between the host and its resident microbial populations. frontiersin.orgnih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix, and their formation is a complex, regulated process. D-tryptophan has been shown to inhibit or disrupt biofilm formation in several bacterial species through diverse mechanisms. frontiersin.org

In Pseudomonas aeruginosa and Staphylococcus aureus, D-tryptophan significantly reduces cell attachment and hinders biofilm development. frontiersin.orgnih.gov For P. aeruginosa, studies suggest that D-tryptophan inhibits biofilm formation in part by increasing bacterial swimming motility, which may favor cell detachment over adherence. asm.orgasm.org For S. aureus, evidence points towards D-tryptophan interfering with cell-to-cell communication (quorum sensing) by repressing the genes involved in this process. nih.gov

The mechanism can also involve the structural integrity of the biofilm matrix. In Bacillus subtilis, treatment with a mixture of D-amino acids, including D-tryptophan, is thought to trigger the release of amyloid fibers that hold the biofilm cells together. frontiersin.org It is proposed that D-amino acids achieve this by being incorporated into the peptidoglycan of the bacterial cell wall, altering its structure. iwaponline.com In Campylobacter jejuni, D-tryptophan has been found to reduce the transcript levels of alanine (B10760859) racemase, an enzyme involved in peptidoglycan biosynthesis, leading to inhibited growth and biofilm formation. frontiersin.org

These findings demonstrate that D-tryptophan is a potent regulator of microbial biofilms, acting through species-specific mechanisms that disrupt cell adhesion, motility, intercellular signaling, and matrix structure. nih.goviwaponline.com

Table 3: Mechanisms of D-Tryptophan in Biofilm Regulation This table is interactive. You can sort and filter the data.

An in-depth examination of the biochemical and molecular properties of 2-Amino-D-tryptophan reveals its significant, multifaceted roles in biological systems. This article explores its function as a metabolic precursor for gut microbiota and delves into the complex molecular interactions that underpin its structural importance in proteins.

Advanced Analytical and Spectroscopic Characterization in D Tryptophan Research

Chromatographic Methods for Stereoisomer Separation and Purity Analysis of D-Tryptophan (e.g., chiral HPLC)

The separation of D-tryptophan from its L-enantiomer is a fundamental challenge in its analysis due to their identical physical and chemical properties in an achiral environment. rsc.org High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or chiral mobile phase additives is a cornerstone technique for achieving this separation and assessing the enantiomeric purity of D-tryptophan. cabidigitallibrary.orgresearchgate.net

Chiral stationary phases are the most widely used approach. researchgate.net These are packed into HPLC columns and create a chiral environment where the two enantiomers of tryptophan interact differently, leading to different retention times and thus separation. Common types of CSPs used for tryptophan enantioseparation include:

Protein-based CSPs: Bovine serum albumin (BSA) and human serum albumin (HSA) are proteins that can be immobilized on silica (B1680970) particles and used as CSPs. researchgate.netmdpi.com The separation mechanism relies on the differential binding affinities of the D- and L-enantiomers to the chiral pockets within the protein structure. mdpi.com The retention and stereoselectivity on these columns can be influenced by mobile phase parameters such as pH, ionic strength, and the presence of organic modifiers. researchgate.netmdpi.com For instance, with serum albumin-based CSPs, an increase in pH generally leads to increased retention and stereoselectivity for tryptophan enantiomers. mdpi.com

Cyclodextrin-based CSPs: Modified cyclodextrins can also serve as effective chiral selectors for tryptophan enantiomers. rsc.org

Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic CSPs have demonstrated efficient enantiomeric separation of tryptophan derivatives. nih.gov These separations are typically achieved using a mobile phase consisting of methanol (B129727) and water with additives like formic acid and diethylamine. nih.gov

Another approach involves using a chiral mobile phase additive with a standard achiral HPLC column. nih.gov In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the tryptophan enantiomers. These complexes have different affinities for the stationary phase, enabling their separation. For example, a mobile phase containing L-isoleucine and cupric sulfate (B86663) has been used to separate DL-tryptophan on a C18 reversed-phase column. nih.gov

Counter-current chromatography (CCC) is another liquid-liquid partition chromatography technique that has been successfully applied to the enantioseparation of DL-tryptophan. nih.gov Using an aqueous-aqueous solvent system with bovine serum albumin as a chiral selector, a high enantioselectivity for D- and L-tryptophan has been achieved. nih.gov

The purity of D-tryptophan, particularly the absence of the L-enantiomer, is crucial for its applications. Chiral HPLC methods are instrumental in determining the enantiomeric purity with high accuracy. researchgate.netnih.gov For instance, a chiral HPLC method was used to confirm that the D-form impurities in commercially available L-amino acids were in the range of 0.08-0.87%. researchgate.net

Table 1: Examples of Chromatographic Conditions for D-Tryptophan Enantioseparation

Chromatographic TechniqueChiral Selector/Stationary PhaseMobile Phase/Solvent SystemKey FindingsReference
Chiral HPLCCinchona alkaloid-based zwitterionic CSP (CHIRALPAK® ZWIX(+))Methanol/H₂O (98/2) with formic acid and diethylamineEffective separation of tryptophan derivatives with α > 1.25. nih.gov nih.gov
Chiral HPLCBovine serum albumin (BSA)-bonded silicaPhosphate (B84403) buffer with varying pH and ionic strengthHigher separation factor (α) at higher pH and lower temperature and ionic strength. researchgate.net researchgate.net
Chiral HPLCVancomycin as a chiral mobile phase additive with an NH₂ columnNot specifiedSuperior resolution for tryptophan enantiomers compared to using Vancomycin as a CSP. mdpi.com mdpi.com
Counter-Current Chromatography (CCC)Bovine serum albumin (BSA) as a chiral selectorAqueous-aqueous system: 12.0% (w/w) PEG8000–9.0% (w/w) dibasic potassium phosphate −0.1% ammonia-78.9% waterHigh enantioselectivity (α=2.605) and successful resolution of DL-tryptophan. nih.gov nih.gov
Capillary Electrophoresis (CE)L-lysine and zinc(II) as a chiral ligand-exchange complex5 mM ammonium (B1175870) acetate, 100 mM boric acid, 3 mM ZnSO₄·7H₂O and 6 mM L-Lys at pH 7.6High chiral resolution (up to 7.09) for D,L-tryptophan. nih.gov nih.gov

Spectroscopic Techniques for Structural and Conformational Research of D-Tryptophan (e.g., advanced NMR applications, circular dichroism)

Spectroscopic techniques are indispensable for probing the three-dimensional structure and conformational dynamics of D-tryptophan. Advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of molecules. For D-tryptophan, various NMR techniques are employed:

¹H NMR and ¹³C NMR: These one-dimensional techniques provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netspectrabase.com The chemical shifts of the protons and carbons are sensitive to the electronic structure and can be used to identify the molecule. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the D-tryptophan molecule. researchgate.net COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly bonded or long-range coupled carbons, respectively, aiding in the complete assignment of the NMR signals and confirming the molecular structure. researchgate.net

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com This technique is highly sensitive to the stereochemistry and conformation of molecules like D-tryptophan.

The near-UV CD spectrum (250-320 nm) of tryptophan is dominated by the electronic transitions of its indole (B1671886) side chain. jascoinc.comcreative-proteomics.com The tryptophan residue typically shows characteristic signals around 284 nm and 297 nm. creative-proteomics.com The shape and intensity of the CD spectrum are highly dependent on the local conformation and the environment of the tryptophan residue. mdpi.com For D- and L-tryptophan, the CD spectra are mirror images of each other, providing a direct way to distinguish between the enantiomers. mdpi.com CD spectroscopy can also be used for the quantitative determination of D- and L-amino acids in enantiomeric mixtures, offering a rapid and simple analytical method. royalsocietypublishing.org

Table 2: Spectroscopic Data for D-Tryptophan

Spectroscopic TechniqueKey ObservablesApplication in D-Tryptophan ResearchReference
¹H NMRChemical shifts and coupling constants of protons.Structural identification and confirmation. researchgate.net researchgate.netresearchgate.net
¹³C NMRChemical shifts of carbon atoms.Elucidation of the carbon skeleton. researchgate.netspectrabase.com researchgate.netspectrabase.com
2D NMR (COSY, HSQC, HMBC)Correlations between nuclei.Complete structural assignment and verification. researchgate.net researchgate.net
Circular Dichroism (CD)Differential absorption of circularly polarized light (molar ellipticity).Determination of stereochemistry, conformational analysis, and quantification of enantiomeric mixtures. mdpi.comroyalsocietypublishing.org creative-proteomics.commdpi.comroyalsocietypublishing.org

Mass Spectrometry-Based Approaches for Metabolomic and Proteomic Studies Involving D-Tryptophan

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It has become an essential tool in metabolomics and proteomics for the detection, identification, and quantification of D-tryptophan and its metabolites in complex biological samples. acs.orgnih.gov

Metabolomic studies aim to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used platform for metabolomics. acs.orgacs.org High-resolution mass spectrometers, such as the Q Exactive, enable the accurate mass measurement of D-tryptophan and its derivatives, facilitating their identification in complex mixtures like serum, feces, and brain tissue. acs.org Targeted LC-MS/MS methods are developed for the sensitive and accurate quantification of D-tryptophan and its metabolites, often employing isotopically labeled internal standards to ensure accuracy. mdpi.comgoogle.com These methods are crucial for studying the role of D-tryptophan in various physiological and pathological processes. acs.orgfrontiersin.org

Proteomic studies focus on the large-scale analysis of proteins. While D-tryptophan is not incorporated into proteins during standard ribosomal translation, its presence in naturally occurring peptides has been noted. nih.gov More significantly, post-translational modifications of L-tryptophan residues in proteins can occur, and MS-based proteomics is the primary tool for their characterization. nih.gov Shotgun proteomics, which involves the enzymatic digestion of proteins followed by LC-MS/MS analysis, can identify various modifications to tryptophan residues. nih.gov Oxidative modifications of tryptophan to kynurenine (B1673888) (KYN) and N-formylkynurenine (NFK) are examples of such modifications that can be identified and characterized by mass spectrometry. acs.org It is important to differentiate between genuine post-translational modifications and chemical artifacts that may arise during sample preparation. acs.org

Coulometric mass spectrometry is an emerging technique for the absolute quantification of tryptophan-containing peptides without the need for isotope-labeled standards. nih.gov This method utilizes electrochemical oxidation of the tryptophan residue prior to MS analysis. nih.gov

Table 3: Mass Spectrometry Approaches in D-Tryptophan Research

ApproachTechniqueApplicationKey FindingsReference
MetabolomicsUHPLC-ESI-MS/MSQuantification of tryptophan metabolites in feces, serum, and brain tissues.A method was developed to quantify 50 neurotransmitters and tryptophan metabolites. acs.org acs.org
MetabolomicsLC-HRMSUntargeted and targeted analysis of tryptophan metabolites in plasma.Identified significant alterations in tryptophan metabolic pathways in certain disease states. acs.org acs.org
ProteomicsShotgun Proteomics with Open SearchSystematic identification of tryptophan modifications in human proteome.Revealed widespread tryptophan modifications associated with specific conditions like hypoxia in lung cancer. nih.gov nih.gov
Quantitative ProteomicsCoulometric Mass Spectrometry (CMS)Absolute quantification of tryptophan-containing peptides.Enables absolute quantification based on electrochemical oxidation of tryptophan, eliminating the need for labeled standards. nih.gov nih.gov

Applications of D Tryptophan As a Research Tool and Chemical Probe

D-Tryptophan as a Chiral Building Block in Research Synthesis of Complex Molecules and Natural Product Analogs

The distinct three-dimensional arrangement of D-tryptophan makes it a valuable chiral starting material in the synthesis of complex molecules and analogs of natural products. biosynth.com Organic chemists utilize chiral building blocks to construct molecules with specific stereochemistry, which is often crucial for their biological activity. The synthesis of various substituted D-tryptophan derivatives, such as 5-methoxy-D-tryptophan and bromo-D-tryptophans, highlights its utility as a versatile scaffold. biosynth.comresearchgate.net

The development of synthetic routes to access optically pure D-tryptophan analogs is an active area of research. Methods like palladium-mediated heteroannulation reactions have been employed for the large-scale synthesis of derivatives like 6-methoxy-D-tryptophan. acs.orgresearchgate.net These synthetic advancements provide researchers with a toolbox of D-tryptophan-based building blocks to create novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of chiral carbon quantum dots using D-tryptophan has been demonstrated for the chiral discrimination of other molecules. rsc.org

Furthermore, enzymatic and biocatalytic methods are being developed for the efficient synthesis of D-tryptophan and its derivatives. google.comacs.org These methods offer advantages in terms of stereoselectivity and environmental sustainability compared to traditional chemical synthesis. The ability to produce a wide array of D-tryptophan analogs opens up possibilities for creating new drugs and peptide hormones. mdpi.com

Probing Enzyme Mechanisms and Substrate Specificity in Biochemical Research Using D-Tryptophan

D-tryptophan plays a crucial role in elucidating the mechanisms and substrate specificity of various enzymes. chemimpex.com By comparing the interaction of enzymes with both L- and D-tryptophan, researchers can gain insights into the stereochemical requirements of the enzyme's active site.

A classic example is the study of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), enzymes that catalyze the first step in the kynurenine (B1673888) pathway. While TDO is highly specific for L-tryptophan, IDO can also metabolize D-tryptophan, albeit with a much lower affinity. pnas.orgnih.gov This differential specificity has been investigated through structural and biochemical studies, revealing the molecular basis for substrate recognition and stereospecificity. pnas.org For instance, D-tryptophan acts as a weak competitive inhibitor for TDO at high concentrations. pnas.org

Similarly, studies on chymotrypsin (B1334515) have utilized D-tryptophan derivatives to understand enzyme-substrate interactions. While L-tryptophan derivatives are substrates for chymotrypsin, the D-enantiomers act as inhibitors, highlighting the enzyme's strict stereoselectivity. nih.gov The use of D-carbamoylase to act on N-carbamoyl-D-tryptophan further illustrates the application of D-amino acids in studying enzyme function and for potential biotechnological processes. mdpi.com

Development of Labeled D-Tryptophan for Tracing Metabolic Pathways in Research Models

Isotopically labeled D-tryptophan serves as a powerful tool for tracing metabolic pathways and understanding the fate of this amino acid in biological systems. cymitquimica.com By replacing certain atoms in the D-tryptophan molecule with their heavier isotopes (e.g., deuterium (B1214612) (D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the molecule and its metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comosi.lv

For example, D-tryptophan-d5, where five hydrogen atoms are replaced with deuterium, is used in metabolic studies to follow the conversion of D-tryptophan into other molecules. cymitquimica.com This allows for precise tracking of metabolic pathways and interactions within a biological system. cymitquimica.com Similarly, the synthesis of ¹⁸F-labeled D-tryptophan (1-[¹⁸F]-D-FETrp) has been developed for use in positron emission tomography (PET) imaging. snmjournals.org This radiotracer can be used to quantify the passive tissue distribution of tryptophan, providing a non-invasive way to study its metabolism in living organisms. snmjournals.org

The development of cost-effective synthetic routes to produce various isotopically labeled tryptophan precursors is an ongoing area of research, as these compounds are essential for a wide range of biochemical and pharmacological studies. rsc.orgrsc.org These labeled compounds aid in understanding not only the metabolism of D-tryptophan itself but also its influence on broader metabolic networks. frontiersin.orgnih.govnih.gov

Table 1: Examples of Labeled D-Tryptophan and their Research Applications

Labeled CompoundIsotope(s)Research Application
D-Tryptophan-2,4,5,6,7-d5Deuterium (D)NMR spectroscopy and metabolic studies. cymitquimica.com
1-[¹⁸F]-D-FETrpFluorine-18 (¹⁸F)PET imaging to quantify passive tissue distribution of tryptophan. snmjournals.org
¹³C-labeled D-TryptophanCarbon-13 (¹³C)Used as a precursor in protein synthesis for NMR spectroscopy. osi.lv

Design and Study of D-Tryptophan-Containing Peptides for Investigating Membrane Interactions (e.g., antimicrobial peptides, cell-penetrating peptides)

The incorporation of D-tryptophan into peptides has become a key strategy in the design of novel antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). cambridge.orgchalmers.se The presence of D-amino acids can confer several advantages, including increased resistance to enzymatic degradation by proteases, which enhances their stability and potential therapeutic efficacy. nih.gov

The tryptophan residue itself, with its large hydrophobic indole (B1671886) side chain, plays a critical role in the interaction of these peptides with cell membranes. cambridge.orgacs.org Tryptophan residues often position themselves at the membrane-water interface, anchoring the peptide to the lipid bilayer. acs.orgcdnsciencepub.combeilstein-journals.org Studies have shown that the number and position of tryptophan residues within a peptide sequence can significantly influence its antimicrobial activity and its ability to penetrate cell membranes. nih.govnih.govresearchgate.net

For example, research on arginine- and tryptophan-rich peptides has demonstrated that their antimicrobial and cell-penetrating properties are highly dependent on the tryptophan content and its distribution along the peptide backbone. researchgate.netnih.govasm.org The substitution of L-tryptophan with D-tryptophan can also impact the peptide's structure and its mode of interaction with the membrane. cambridge.org In some cases, peptides containing D-tryptophan have shown comparable or even enhanced activity compared to their all-L-amino acid counterparts. cambridge.org

The unique properties of D-tryptophan-containing peptides make them promising candidates for the development of new therapeutic agents that can target bacterial infections or deliver cargo into cells for diagnostic or therapeutic purposes. frontiersin.orgfrontiersin.orgplos.org

Table 2: Examples of D-Tryptophan-Containing Peptides and their Studied Properties

Peptide TypeKey Findings Related to D-Tryptophan
Antimicrobial Peptides (AMPs)Incorporation of D-tryptophan can increase resistance to proteolysis while maintaining or enhancing antimicrobial activity. nih.gov The position and number of tryptophan residues are crucial for activity. frontiersin.org
Cell-Penetrating Peptides (CPPs)An analogue of the CPP RW9 containing D-Tryptophan was internalized to the same extent as the original all-L peptide, suggesting that a specific secondary structure may not be essential for uptake. cambridge.org

Future Perspectives and Emerging Research on 2-Amino-D-tryptophan

The landscape of amino acid research is continually expanding, with growing interest in non-canonical amino acids and their unique properties. Among these, D-enantiomers and their derivatives present intriguing possibilities for novel applications. This article focuses specifically on the chemical compound this compound, exploring future perspectives and emerging research directions based on current scientific understanding.

Future Perspectives and Emerging Research Directions for 2 Amino D Tryptophan

While research into D-tryptophan itself is well-established, dedicated studies focusing specifically on its derivative, 2-Amino-D-tryptophan, are more nascent. The following sections outline potential future research trajectories for this specific compound, drawing parallels from broader D-amino acid research while maintaining a strict focus on this compound.

The generation of this compound and its derivatives is a key area for future exploration. Biocatalysis, using enzymes to perform chemical transformations, offers a highly specific and efficient route for synthesis. Future research will likely focus on discovering or engineering enzymes that can act on D-tryptophan or related precursors to introduce the additional amino group at the second position.

Key research goals in this area include:

Enzyme Discovery: Screening microbial genomes and metagenomic libraries for novel aminotransferases or other enzymes capable of modifying the D-tryptophan scaffold to produce this compound.

Protein Engineering: Using techniques like directed evolution and rational design to alter the substrate specificity of existing enzymes, enabling them to accept D-tryptophan or its analogs and catalyze the desired amination reaction.

Pathway Construction: Developing multi-enzyme cascade reactions in vitro or in vivo (within a host microorganism) to create a streamlined production pathway for this compound and a library of related, structurally diverse compounds. The successful synthesis of various D-amino acids has been achieved using a dual-enzyme system of D-amino acid aminotransferase and amino acid racemase, a strategy that could be adapted for producing derivatives like this compound.

Computational methods are indispensable for predicting and understanding how a molecule like this compound might interact with biological systems. The presence of an additional amino group compared to D-tryptophan suggests it will have distinct binding properties.

Future in silico research would likely involve:

Molecular Docking: Simulating the binding of this compound to the active sites of various enzymes, receptors, and transporters. This can help identify potential biological targets and predict the compound's mechanism of action. For instance, D-tryptophan is known to be an antagonist of the L-tryptophan transporter, the large amino acid transporter 1 (LAT1). Computational models could predict whether the addition of a second amino group enhances or diminishes this interaction.

Molecular Dynamics (MD) Simulations: Running simulations to understand the stability of the this compound-target complex over time. This provides insights into the dynamics of the binding interaction and the conformational changes that may occur.

Quantitative Structure-Activity Relationship (QSAR): If a library of this compound derivatives is synthesized, QSAR models can be built to correlate their structural features with their biological activity, guiding the design of more potent or specific molecules.

Table 1: Potential Biological Targets for In Silico Investigation of this compound

Target ClassSpecific ExamplePotential Interaction to Model
Amino Acid TransportersLarge Amino Acid Transporter 1 (LAT1)Competitive binding against L-tryptophan
EnzymesD-amino acid oxidase (DAO)Substrate suitability or inhibition
ReceptorsN-methyl-D-aspartate (NMDA) ReceptorAllosteric modulation at the glycine/D-serine site
Bacterial EnzymesTryptophanasePotential inhibition or alternative substrate use

To understand the full biological impact of introducing this compound to a cell or organism, a systems-level approach is necessary. Systems biology integrates various "omics" data to create a holistic picture of molecular and cellular processes.

Emerging research in this area would focus on:

Metabolomics: Exposing cells (e.g., bacteria, cancer cells) to this compound and analyzing the resulting changes in the cellular metabolome. This could reveal which metabolic pathways are perturbed by the compound, indicating its potential sites of action or off-target effects.

Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA) and protein levels after treatment with this compound. This can help identify the signaling pathways and cellular responses triggered by the compound. For example, studies on D-tryptophan have shown it can affect specific signaling pathways in cancer cells. A systems approach would clarify if this compound has similar or distinct effects.

Metabolic Network Reconstruction: Using the collected omics data to build or refine computational models of cellular metabolism. These models can then be used to simulate the metabolic fate of this compound and predict its downstream effects on the entire biological system.

As with any specialty chemical, developing sustainable and environmentally friendly production methods is a critical goal. Traditional chemical synthesis often relies on harsh reagents, solvents, and protecting group strategies, which can generate significant waste.

Future research into the green synthesis of this compound will likely prioritize:

Whole-Cell Biocatalysis: Engineering microorganisms like E. coli or Saccharomyces cerevisiae to produce this compound directly from simple feedstocks like glucose. This consolidates multiple reaction steps into a single fermentation process, reducing costs and environmental impact.

Enzymatic Synthesis: Utilizing isolated enzymes, as discussed in section 6.1, for the specific conversion of a precursor to this compound. This approach often occurs in aqueous solutions under mild conditions and avoids the use of toxic solvents and reagents.

Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis and biocatalysis. A precursor might be efficiently generated through a green chemical process, followed by a highly selective enzymatic step to produce the final this compound product. This hybrid approach can offer higher yields and purity compared to purely chemical or biological routes.

Table 2: Comparison of Potential Synthesis Approaches for this compound

Synthesis MethodKey AdvantagesKey Challenges
Traditional Chemical Synthesis High flexibility for creating diverse derivatives.Often requires harsh conditions, protecting groups, and generates waste.
Whole-Cell Biocatalysis Sustainable, uses renewable feedstocks, low cost at scale.Lower yields, potential for byproduct formation, metabolic burden on the cell.
Isolated Enzyme Synthesis High specificity, mild reaction conditions, high purity.Enzyme cost and stability can be limiting factors.
Chemoenzymatic Synthesis Combines efficiency of chemistry with selectivity of enzymes.Requires careful integration of chemical and biological steps.

Q & A

Q. What analytical methods are recommended for distinguishing 2-amino-D-tryptophan from its L-isomer in biological samples?

Methodological Answer:

  • Electropolymerized films : Use electropolymerized L-lysine films in the presence of Cu(II) ions to selectively bind D-tryptophan, enabling electrochemical detection via differential pulse voltammetry .
  • Chromatographic separation : Employ chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to resolve enantiomers, validated against synthetic standards .

Q. How does this compound participate in metabolic pathways compared to L-tryptophan?

Methodological Answer:

  • Isotopic labeling : Use deuterated or radiolabeled this compound to track its incorporation into proteins or conversion into metabolites (e.g., serotonin, kynurenine) in cell cultures or animal models. Compare kinetics with L-tryptophan using LC-MS .
  • Enzyme assays : Test substrate specificity of aromatic amino acid decarboxylase (AADC) and indoleamine 2,3-dioxygenase (IDO1) using purified enzymes and spectrophotometric monitoring of cofactor depletion (e.g., heme absorption for IDO1) .

Advanced Research Questions

Q. How can this compound be utilized to probe IDO1 activity in tumor microenvironment studies?

Methodological Answer:

  • Competitive inhibition assays : Co-incubate IDO1-expressing tumor cells with this compound and measure kynurenine production via HPLC or fluorescence-based kits. Compare inhibition efficacy with known IDO1 inhibitors (e.g., epacadostat) .
  • In vivo modeling : Use syngeneic mouse tumor models treated with this compound. Analyze immune cell infiltration (e.g., T cells, macrophages) and tryptophan depletion in serum via tandem mass spectrometry .

Q. What experimental strategies address contradictions in reported data on this compound’s neuroactive potential?

Methodological Answer:

  • Dose-response profiling : Conduct behavioral assays (e.g., open-field tests for hyperactivity) in rodents pre-treated with monoamine oxidase inhibitors (MAOIs) and varying doses of this compound. Measure brain serotonin levels postmortem using HPLC-ECD .
  • Receptor binding studies : Use radioligand displacement assays (e.g., 5-HT1A receptors) to compare binding affinity of this compound with L-tryptophan and synthetic agonists .

Q. How can researchers optimize the synthesis of this compound for high enantiomeric purity?

Methodological Answer:

  • Asymmetric catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with chiral ligands (e.g., PHOX) to stereoselectively introduce the amino group. Validate purity via circular dichroism (CD) spectroscopy and chiral HPLC .
  • Solid-phase peptide synthesis (SPPS) : Incorporate this compound into peptide sequences using Fmoc-protected derivatives. Verify retention of chirality via NMR and Marfey’s reagent derivatization .

Methodological Challenges & Solutions

Q. What controls are essential when studying this compound’s effects on immune tolerance in pregnancy models?

Methodological Answer:

  • IDO1 knockout controls : Use IDO1-deficient mice or CRISPR-Cas9-edited trophoblast cells to confirm specificity of this compound’s immune-modulatory effects. Measure T cell proliferation via CFSE dilution assays .
  • Tryptophan supplementation : Co-administer excess L-tryptophan to rescue T cell inhibition, confirming IDO1-dependent mechanisms .

Q. How can researchers mitigate interference from endogenous tryptophan metabolites in analytical workflows?

Methodological Answer:

  • Sample pretreatment : Deplete background tryptophan and kynurenine using immunoaffinity columns or solid-phase extraction (SPE) prior to LC-MS analysis .
  • Isotope dilution : Spike samples with stable isotope-labeled internal standards (e.g., ¹³C-2-amino-D-tryptophan) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.